4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline
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Overview
Description
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is an organic compound that features a unique combination of functional groups, including a methoxyethoxy group, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline typically involves multi-step organic reactions. One common approach is to start with an aniline derivative and introduce the methoxyethoxy group through etherification. The pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological processes involving amine and ether functionalities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group and pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(2-Methoxyethoxy)-2-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O2/c1-16-8-9-17-11-4-5-12(14)13(10-11)15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
InChI Key |
IUIGTNQARLOXCV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)N2CCCC2 |
Origin of Product |
United States |
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